![molecular formula C13H10N4O2S B4446457 5-oxo-N-(pyridin-3-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446457.png)
5-oxo-N-(pyridin-3-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Overview
Description
5-oxo-N-(pyridin-3-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that features a thiazolo[3,2-a]pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
The compound, 5-oxo-N-(pyridin-3-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, is a pyridopyrimidine derivative . Pyridopyrimidines are known to target several therapeutic areas . .
Mode of Action
Pyridopyrimidines are known to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities . The specific interaction of this compound with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Given the broad range of biological activities exhibited by pyridopyrimidines, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Pyridopyrimidines are known to exhibit a wide range of biological activities, suggesting that this compound could potentially have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-N-(pyridin-3-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization in the presence of a base . The reaction is often carried out under reflux conditions with methanol sodium in butanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-oxo-N-(pyridin-3-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazolo[3,2-a]pyrimidine derivatives, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
5-oxo-N-(pyridin-3-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it a candidate for various industrial applications, including the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar core structure and exhibit various biological activities, including antiproliferative and antimicrobial properties.
Pyrazolo[3,4-d]pyrimidine derivatives:
Uniqueness
5-oxo-N-(pyridin-3-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific thiazolo[3,2-a]pyrimidine core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.
Biological Activity
5-Oxo-N-(pyridin-3-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a thiazolo[3,2-a]pyrimidine core with a pyridine moiety, characterized by functional groups such as 5-oxo and carboxamide . Its molecular formula is with a molecular weight of 286.31 g/mol .
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory pathways. In vitro studies demonstrate promising results in reducing inflammation, with IC50 values indicating substantial potency against these targets .
- Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties against multidrug-resistant pathogens, making it a candidate for further exploration in treating infections .
Therapeutic Implications
The biological activities of this compound suggest several therapeutic applications:
- Anti-inflammatory Treatments : Due to its COX inhibition, it may be beneficial in developing anti-inflammatory drugs.
- Anticancer Potential : The compound's ability to modulate biological pathways could have implications in cancer therapy, particularly in targeting specific cancer cell lines .
- Antimicrobial Development : Its activity against resistant strains highlights its potential role in combating antibiotic resistance .
Comparative Analysis with Related Compounds
The following table summarizes key structural features and biological activities of compounds related to this compound:
Compound Name | Structure | Unique Features | Biological Activity |
---|---|---|---|
5-Oxo-N-(pyridin-4-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | Structure | Different pyridine substitution at position 4 | COX inhibition |
7-Methylthio-5H-[1,3]thiazolo[3,2-a]pyrimidine derivatives | Structure | Exhibits antimicrobial properties | Antimicrobial |
4-Amino derivatives of thiazolo[3,2-a]pyrimidines | Structure | Enhanced biological activity due to amino group presence | Anticancer |
Case Studies
A recent study investigated the anticancer effects of various derivatives of thiazolo-pyrimidines on human lung adenocarcinoma (A549) cells. The results indicated that modifications in the structural framework significantly influenced cytotoxicity and selectivity towards cancerous versus non-cancerous cells .
In another study focusing on antimicrobial properties, derivatives were tested against multidrug-resistant Staphylococcus aureus strains. The findings revealed that certain modifications enhanced efficacy against resistant pathogens .
Properties
IUPAC Name |
5-oxo-N-(pyridin-3-ylmethyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c18-11(15-7-9-2-1-3-14-6-9)10-8-16-13-17(12(10)19)4-5-20-13/h1-6,8H,7H2,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQMPQJCKUIFQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CN=C3N(C2=O)C=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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